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Compound of Interest

Compound Name: 2-Amino-6-iodophenol

Cat. No.: B226641 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the spectroscopic analysis of 2-Amino-6-
iodophenol, a key intermediate in various synthetic applications. This document outlines the

expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) analyses and provides comprehensive protocols for obtaining this data.

Spectroscopic Data Summary
The following tables summarize the predicted and observed spectroscopic data for 2-Amino-6-
iodophenol.

Table 1: ¹H NMR (Proton NMR) Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.2 - 7.4 d 1H Ar-H

~6.7 - 6.9 t 1H Ar-H

~6.5 - 6.7 d 1H Ar-H

~4.5 - 5.5 br s 2H -NH₂

~9.0 - 10.0 br s 1H -OH
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Note: Chemical shifts are solvent-dependent. The broad signals for -NH₂ and -OH are due to

proton exchange and may not always be observed or may shift significantly with concentration

and temperature.

Table 2: ¹³C NMR (Carbon NMR) Data

Chemical Shift (δ, ppm) Assignment

~150 - 155 C-OH

~140 - 145 C-NH₂

~130 - 135 C-I

~120 - 125 Ar-CH

~115 - 120 Ar-CH

~110 - 115 Ar-CH

Table 3: IR (Infrared) Spectroscopy Data

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3200 Strong, Broad O-H and N-H stretching

3100 - 3000 Medium Aromatic C-H stretching

1620 - 1580 Medium N-H bending

1500 - 1400 Strong Aromatic C=C stretching

1300 - 1200 Strong C-O stretching

1100 - 1000 Medium C-N stretching

850 - 750 Strong C-H out-of-plane bending

600 - 500 Medium C-I stretching

Table 4: MS (Mass Spectrometry) Data
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m/z (mass-to-charge ratio) Relative Intensity (%) Assignment

235 100 [M]⁺ (Molecular Ion)

108 Variable [M-I]⁺

80 Variable [M-I-CO]⁺

Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of 2-Amino-6-iodophenol.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of 2-Amino-6-iodophenol.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃,

or Acetone-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if

necessary.

Data Acquisition (¹H NMR):

Tune and shim the spectrometer for the specific probe and solvent.

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good

signal-to-noise ratio (typically 8-16 scans).

Use a spectral width of approximately 12-16 ppm.

Set the relaxation delay to at least 1-2 seconds.
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Data Acquisition (¹³C NMR):

Acquire a proton-decoupled ¹³C NMR spectrum.

Use a spectral width of approximately 200-220 ppm.

A larger number of scans will be required compared to ¹H NMR (typically several hundred to

thousands) to achieve adequate signal-to-noise.

A relaxation delay of 2-5 seconds is recommended.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H NMR spectrum.

Identify and assign the peaks based on their chemical shift, multiplicity, and integration.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-Amino-6-iodophenol.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of solid 2-Amino-6-iodophenol onto the ATR crystal to completely

cover the crystal surface.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b226641?utm_src=pdf-body
https://www.benchchem.com/product/b226641?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b226641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apply pressure using the ATR's pressure arm to ensure good contact between the sample

and the crystal.

Data Acquisition:

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Processing and Analysis:

The software will automatically ratio the sample spectrum against the background spectrum

to produce the final absorbance or transmittance spectrum.

Identify the characteristic absorption bands and assign them to the corresponding functional

groups (e.g., O-H, N-H, C=C, C-O, C-I).

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Amino-6-
iodophenol.

Instrumentation: A mass spectrometer, such as one utilizing Electron Ionization (EI) or

Electrospray Ionization (ESI).

Sample Preparation:

For EI-MS (typically with GC-MS): Dissolve a small amount of the sample in a volatile

organic solvent (e.g., methanol or dichloromethane).

For ESI-MS (typically with LC-MS): Dissolve a small amount of the sample in a solvent

compatible with the mobile phase (e.g., methanol or acetonitrile, often with a small amount of

formic acid or ammonium acetate).

Data Acquisition:

Introduce the sample into the mass spectrometer. For GC-MS, the sample is injected into the

gas chromatograph, separated, and then introduced into the MS. For LC-MS, the sample is
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injected into the liquid chromatograph, separated, and then introduced into the MS. For

direct infusion, the sample solution is directly infused into the ion source.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Data Analysis:

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the

compound (235.02 g/mol for 2-Amino-6-iodophenol).

Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide

additional structural information.
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Click to download full resolution via product page

Caption: Experimental workflow for the spectroscopic analysis of 2-Amino-6-iodophenol.

To cite this document: BenchChem. [Application Notes and Protocols: Spectroscopic
Analysis of 2-Amino-6-iodophenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b226641#spectroscopic-analysis-nmr-ir-ms-of-2-
amino-6-iodophenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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